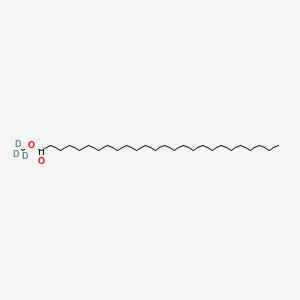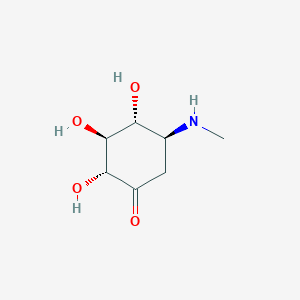
4-Thiazolecarboxylic acid,2-ethyl-2,5-dihydro-,1-methylethyl ester,(2s)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiazolecarboxylic acid, 2-ethyl-2,5-dihydro-, 1-methylethyl ester, (2S)- is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique ester functional group, which makes it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarboxylic acid, 2-ethyl-2,5-dihydro-, 1-methylethyl ester, (2S)- typically involves the reaction of 2-ethyl-2,5-dihydrothiazole with an appropriate esterifying agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. Common solvents used in this synthesis include methanol and ethanol, which facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high purity and yield. Advanced techniques such as distillation and crystallization are employed to purify the final product. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in the production process.
化学反应分析
Types of Reactions
4-Thiazolecarboxylic acid, 2-ethyl-2,5-dihydro-, 1-methylethyl ester, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The thiazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学研究应用
4-Thiazolecarboxylic acid, 2-ethyl-2,5-dihydro-, 1-methylethyl ester, (2S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 4-Thiazolecarboxylic acid, 2-ethyl-2,5-dihydro-, 1-methylethyl ester, (2S)- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and interfere with cellular processes. Its effects are mediated through binding to receptors, altering gene expression, and disrupting metabolic pathways.
相似化合物的比较
Similar Compounds
- 4-Thiazolecarboxylic acid, 2-methyl-2,5-dihydro-, ethyl ester
- 4-Thiazolecarboxylic acid, 2-(cyanoamino)-4,5-dihydro-, ethyl ester
- 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt
Uniqueness
4-Thiazolecarboxylic acid, 2-ethyl-2,5-dihydro-, 1-methylethyl ester, (2S)- stands out due to its specific ester functional group and stereochemistry, which confer unique reactivity and biological activity
属性
分子式 |
C9H15NO2S |
|---|---|
分子量 |
201.29 g/mol |
IUPAC 名称 |
propan-2-yl (2S)-2-ethyl-2,5-dihydro-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H15NO2S/c1-4-8-10-7(5-13-8)9(11)12-6(2)3/h6,8H,4-5H2,1-3H3/t8-/m0/s1 |
InChI 键 |
FZCGOVHKUYLGNJ-QMMMGPOBSA-N |
手性 SMILES |
CC[C@H]1N=C(CS1)C(=O)OC(C)C |
规范 SMILES |
CCC1N=C(CS1)C(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B13828303.png)


![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate](/img/structure/B13828324.png)

![(7S,12aR)-3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol](/img/structure/B13828353.png)
![Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate](/img/structure/B13828360.png)
![9b-Ethoxy-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B13828363.png)

![[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate](/img/structure/B13828374.png)

![(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B13828376.png)

